2-{4-[3-oxo-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{4-[3-oxo-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolopyridine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-oxo-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials
Formation of Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include hydrazine derivatives and β-ketoesters.
Introduction of Piperazine Moiety: The pyrazolopyridine core is then reacted with piperazine under nucleophilic substitution conditions.
Acetamide Formation: The final step involves the acylation of the piperazine derivative with isopropyl acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-oxo-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the pyrazolopyridine core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-[3-oxo-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[3-oxo-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridine Derivatives: Compounds with similar core structures but different substituents.
Piperazine Derivatives: Compounds containing the piperazine ring with various functional groups.
Uniqueness
2-{4-[3-oxo-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(3-oxo-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O3/c1-17(2)26-22(32)16-28-10-12-29(13-11-28)24(33)20-14-30(18(3)4)15-21-23(20)27-31(25(21)34)19-8-6-5-7-9-19/h5-9,14-15,17-18H,10-13,16H2,1-4H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFVZLAQIAVZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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